molecular formula C12H16FNO2S B14912207 n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide

n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide

Cat. No.: B14912207
M. Wt: 257.33 g/mol
InChI Key: CCZUALJZJSDBBV-UHFFFAOYSA-N
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Description

n-Ethyl-2-fluoro-N-(2-methylallyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a sulfonamide group at the benzene ring’s 1-position, with an ethyl group and a fluorine atom at the 2-position. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological properties, particularly as enzyme inhibitors (e.g., carbonic anhydrases) and antitumor agents .

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-(2-methylprop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C12H16FNO2S/c1-4-14(9-10(2)3)17(15,16)12-8-6-5-7-11(12)13/h5-8H,2,4,9H2,1,3H3

InChI Key

CCZUALJZJSDBBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=C)C)S(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with fluorinating agents. One common method is the reaction of benzenesulfonimide with fluorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Fluorinated Benzenesulfonamides

  • N-[2-(Diethylamino)ethyl]-2-fluorobenzenesulfonamide (B3Z): Shares the 2-fluoro substitution on the benzene ring but replaces the ethyl and 2-methylallyl groups with a diethylaminoethyl chain. The diethylaminoethyl group introduces basicity, altering solubility and membrane permeability compared to the non-polar 2-methylallyl group in the target compound .
  • 3-Amino-benzenesulfonamide (Compound 1 in ): Lacks fluorine and alkyl/allyl substituents. The amino group at the 3-position provides electron-donating effects, reducing sulfonamide acidity. Shows moderate inhibition of carbonic anhydrase (KI = 1,148 nM), suggesting that fluorine and substituent bulk in the target compound may enhance binding affinity .

N-(2-Methylallyl)-Substituted Benzenesulfonamides

  • N-(Cyclohex-2-en-1-yl)-4-methyl-N-(2-methylallyl)benzenesulfonamide (61j): Features a cyclohexenyl group instead of the ethyl-fluoro substitution. Synthesized via alkylation with 4-chloro-2-methyl-1-butene under basic conditions (K2CO3/NaI/MeCN), a method applicable to the target compound’s synthesis .
  • 4-Methyl-N-(2-methylallyl)-N-((2-(prop-1-en-2-yl)cyclopropyl)methyl)benzenesulfonamide (97b) :

    • Contains a cyclopropylmethyl group, which may enhance metabolic stability compared to the simpler ethyl group in the target compound .

Heterocyclic Benzenesulfonamides

  • 4-[2-Amino-6-(1,3-benzodioxol-5-yl)pyrimidin-4-yl]benzenesulfonamide (Compound 1 in ): Integrates a pyrimidine ring, improving π-π stacking interactions with enzymes. However, the absence of fluorine and allyl groups reduces electrophilic reactivity .

Physicochemical and Pharmacological Properties

Compound Substituents Key Features Biological Activity (if reported) Reference
n-Ethyl-2-fluoro-N-(2-methylallyl)benzenesulfonamide 2-F, N-ethyl, N-2-methylallyl High acidity (due to F), steric bulk from allyl Potential CA inhibition (inferred)
B3Z 2-F, N-diethylaminoethyl Basic side chain, moderate logP Unreported, but similar to CA inhibitors
61j 4-CH3, N-cyclohexenyl, N-allyl Rigid cyclohexenyl group Antitumor (structural analogy to )
3-Amino-benzenesulfonamide 3-NH2 Electron-donating, lower acidity KI = 1,148 nM (TvaCA2)

Biological Activity

n-Ethyl-2-fluoro-n-(2-methylallyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties, particularly against influenza viruses. For instance, an aryl sulfonamide compound was shown to inhibit the entry and replication of diverse influenza strains (H1N1, H5N1, H3N2) by reducing viral mRNA levels in infected cells. The mechanism involves interference with viral entry or mRNA transcription processes, leading to decreased expression of viral proteins .

Key Findings:

  • IC50 Value : The compound displayed an IC50 of 16.79 nM against influenza virus replication.
  • Mechanism : Inhibition of viral mRNA production and protein expression was noted through techniques such as single-molecule RNA in situ hybridization (smRNA-FISH) and western blot analysis.

Antibacterial Activity

The antibacterial potential of sulfonamide derivatives has also been explored extensively. Compounds with a similar structure to this compound were evaluated for their efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species.

Efficacy Data:

CompoundTarget BacteriaMIC (μg/mL)Mechanism
23aS. aureus0.09Inhibition of protein synthesis
23bB. subtilis0.181Disruption of biofilm formation
22cMRSA62.5QS inhibition

The compounds demonstrated bactericidal activity by inhibiting protein synthesis pathways and disrupting nucleic acid and peptidoglycan production . Notably, the presence of a 2-methylallyl substituent enhanced the antibacterial activity compared to isobutyl counterparts.

Study on Influenza Virus

A study focusing on the antiviral activity of sulfonamides revealed that these compounds could effectively reduce viral load in primary human bronchial epithelial cells infected with influenza virus. The results indicated that treatment with the compound led to a significant reduction in viral protein levels, suggesting a robust antiviral action .

Study on Antibacterial Properties

In another investigation, derivatives similar to this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antibacterial potency and biofilm inhibition capabilities .

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